![molecular formula C25H26N4O4 B1677802 オタミキサン CAS No. 193153-04-7](/img/structure/B1677802.png)
オタミキサン
概要
説明
Molecular Structure Analysis
Otamixaban has a molecular formula of C25H26N4O4 and a molar mass of 446.507 g/mol . The structure of Otamixaban has been characterized using single crystal x-ray diffraction (scXRD) method .
Chemical Reactions Analysis
Otamixaban is known to be a reversible non-covalent inhibitor, with the two chemical groups being stable in blood and urine .
Physical And Chemical Properties Analysis
Otamixaban is a solid substance with a molecular weight of 446.5 g/mol . It has a solubility of 50 mg/mL in DMSO .
科学的研究の応用
COVID-19 治療における応用
オタミキサンは、COVID-19 治療における潜在的な応用について研究されてきました . COVID-19 の原因となる SARS-CoV-2 ウイルスは、ヒト肺細胞へのウイルス侵入のために宿主細胞タンパク質を利用します. これらのタンパク質の1つは、ウイルススパイクタンパク質 (S) の活性化に必要なプロテアーゼ TMPRSS2 です .
オタミキサンは、TMPRSS2 活性を抑制し、ヒト肺細胞株における SARS-CoV-2 感染を阻害することが判明しています . カモスタットやナファモスタットなどの他の既知の阻害剤よりも効力は低いものの、オタミキサンは、カモスタットと同じ効力で、精密切断肺スライスにおける SARS-CoV-2 感染を阻害します .
さらに、オタミキサンの効力は、(サブ) ナノモル濃度のナファモスタットまたはカモスタットの補充によって大幅に強化されることが報告されています . これは、オタミキサンとカモスタットまたはナファモスタットの補充との組み合わせが、COVID-19 治療の有望な選択肢となり得ることを示唆しています .
作用機序
Target of Action
Otamixaban is a novel direct Factor Xa (FXa) inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .
Mode of Action
Otamixaban, as a direct FXa inhibitor, binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibits thrombin generation in a dose-dependent manner .
Biochemical Pathways
The inhibition of FXa by Otamixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently decreasing fibrin clot formation . This action can help prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to serious conditions like stroke or heart attack.
Result of Action
The primary result of Otamixaban’s action is the prevention of thrombosis. By inhibiting FXa and reducing thrombin generation, Otamixaban decreases fibrin clot formation, thereby reducing the risk of thrombotic events such as stroke or heart attack . It’s important to note that this can also increase the risk of bleeding .
Action Environment
The efficacy and safety of Otamixaban can be influenced by various environmental factors, including the patient’s health status, the presence of other medications, and individual patient characteristics. For instance, the risk or severity of bleeding can be increased when Otamixaban is combined with other medications
Safety and Hazards
特性
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-OPAMFIHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172917 | |
Record name | Otamixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193153-04-7 | |
Record name | Otamixaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otamixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Otamixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTAMIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Otamixaban?
A1: Otamixaban is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].
Q2: How does Otamixaban's inhibition of FXa affect thrombin generation?
A2: Otamixaban effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].
Q3: Does Otamixaban affect existing thrombin activity?
A3: Unlike some other anticoagulants, Otamixaban does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].
Q4: What is the significance of the protracted thrombin generation curve observed with Otamixaban?
A4: The characteristic "double peak" or protracted thrombin generation curve observed with Otamixaban in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].
Q5: What is the molecular formula and weight of Otamixaban?
A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of Otamixaban. Please refer to other resources like PubChem or DrugBank for this information.
Q6: Is there spectroscopic data available for Otamixaban?
A6: The abstracts do not provide details on the spectroscopic characterization of Otamixaban.
Q7: How stable is Otamixaban under various storage conditions?
A7: While the abstracts do not directly address Otamixaban's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].
Q8: Are there specific formulation strategies for Otamixaban to improve its stability, solubility, or bioavailability?
A8: The provided abstracts do not discuss specific formulation strategies for Otamixaban.
Q9: What is the pharmacokinetic profile of Otamixaban?
A9: Otamixaban demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].
Q10: How is Otamixaban eliminated from the body?
A10: Otamixaban is eliminated through mixed renal and biliary excretion with constant renal clearance [].
Q11: What is the relationship between Otamixaban plasma concentrations and its anticoagulant effect?
A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of Otamixaban, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with Otamixaban plasma concentrations [].
Q12: Does the co-administration of Otamixaban with other drugs affect its anticoagulant and antiplatelet effects?
A12: Co-administration of Otamixaban with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of Otamixaban, suggesting that its anticoagulant and antiplatelet effects are maintained.
Q13: What in vitro models have been used to study Otamixaban?
A13: In vitro studies investigating Otamixaban's efficacy have employed various models, including:
- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].
- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].
- Cardiac catheter thrombosis model: To assess the ability of Otamixaban to prevent catheter thrombosis in vitro [].
Q14: What in vivo models have been used to evaluate the efficacy of Otamixaban?
A14: Otamixaban has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].
Q15: What clinical trials have been conducted with Otamixaban?
A15: Several clinical trials have investigated Otamixaban in various clinical settings, including:
- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].
- TAO Trial: A phase III trial comparing Otamixaban to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].
- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating Otamixaban compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].
Q16: What were the key findings from the TAO trial regarding Otamixaban's efficacy?
A16: Unfortunately, Otamixaban did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].
Q17: Are there known resistance mechanisms to Otamixaban?
A17: The provided abstracts do not discuss any specific resistance mechanisms to Otamixaban.
Q18: Does Otamixaban exhibit cross-resistance with other anticoagulants?
A18: The abstracts do not provide information on cross-resistance between Otamixaban and other anticoagulant classes.
Q19: What are the known safety and tolerability concerns with Otamixaban?
A19: While generally well-tolerated in early clinical trials [, ], Otamixaban has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。